Spen-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spen-IN-1, also known as compound X1, is a selective inhibitor of the SPEN protein factor. It exhibits a dissociation constant (Kd) of 47 nM and shows high specificity for RepA, a 431-nucleotide domain within Xist, a non-coding RNA prototype. This compound is instrumental in gene silencing due to its interaction with GC-rich motifs .
Preparation Methods
The synthetic routes and reaction conditions for Spen-IN-1 involve the preparation of a solid compound with a molecular weight of 416.47 and a molecular formula of C27H20N4O . The compound is typically stored at -20°C for up to three years in powder form or at -80°C for up to one year in solvent . Industrial production methods often involve dissolving the compound in DMSO, PEG300, Tween 80, and ddH2O to create a clear solution .
Chemical Reactions Analysis
Spen-IN-1 undergoes several types of chemical reactions, including inhibition of RepA-PRC2 and RepA-SPEN interactions with IC50 values of 30 μM and 48 μM, respectively . The compound also inhibits RepA, PRC2, and SPEN with Kd values of 400 nM, 47 nM, and 420 nM, respectively . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . Major products formed from these reactions include the inhibition of H3K27me3 generation and PRC2 deposition .
Scientific Research Applications
Spen-IN-1 has a wide range of scientific research applications. It is used in the study of gene silencing mechanisms, particularly in the context of X-chromosome inactivation . The compound has shown potential in cancer research, particularly in hormone-dependent breast cancers, where it functions as a tumor suppressor and a candidate biomarker for drug responsiveness . Additionally, this compound is being explored as a predictive biomarker for immunotherapy response in colorectal cancer and other types of cancer .
Mechanism of Action
The mechanism of action of Spen-IN-1 involves its selective inhibition of the SPEN protein factor, which is crucial for the gene silencing process. This compound binds to the RepA domain within Xist, preventing the interaction of Xist RNA with its cognate proteins . This inhibition leads to a reduction in H3K27me3 generation and PRC2 deposition, thereby silencing gene expression . The molecular targets involved include the SPEN protein, RepA, and PRC2 .
Comparison with Similar Compounds
Spen-IN-1 is unique in its high specificity for the RepA domain within Xist and its potent inhibition of the SPEN protein factor . Similar compounds include other inhibitors of the SPEN protein, but this compound stands out due to its high selectivity and efficacy . Other compounds targeting the Xist RNA and its associated proteins include those identified through large-scale unbiased compound screens, such as compound X22 .
Properties
Molecular Formula |
C27H20N4O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-5-(3-phenylmethoxyphenyl)-1H-indazole |
InChI |
InChI=1S/C27H20N4O/c1-2-7-18(8-3-1)17-32-21-10-6-9-19(15-21)20-13-14-23-22(16-20)26(31-30-23)27-28-24-11-4-5-12-25(24)29-27/h1-16H,17H2,(H,28,29)(H,30,31) |
InChI Key |
NKMNBWKGYNRJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC4=C(C=C3)NN=C4C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.